1-(1-Isobutylpyrrolidin-3-YL)methanamine

描述

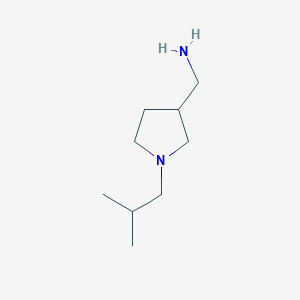

Structure

3D Structure

属性

IUPAC Name |

[1-(2-methylpropyl)pyrrolidin-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-8(2)6-11-4-3-9(5-10)7-11/h8-9H,3-7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMPLBVCPNOWSNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CCC(C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70592063 | |

| Record name | 1-[1-(2-Methylpropyl)pyrrolidin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910442-14-7 | |

| Record name | 1-[1-(2-Methylpropyl)pyrrolidin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1-(2-methylpropyl)pyrrolidin-3-yl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 1 1 Isobutylpyrrolidin 3 Yl Methanamine

Stereoselective Synthesis Strategies for Chiral Pyrrolidines

The construction of chiral pyrrolidines, particularly those with substitution at the 3-position, is a central challenge in modern organic synthesis. The biological activity of such compounds is often dependent on their specific stereoisomeric form, necessitating the use of stereoselective synthetic methods.

Asymmetric Catalysis in Pyrrolidine (B122466) Ring Formation

Asymmetric catalysis offers a powerful and atom-economical approach to establishing the chiral centers of the pyrrolidine ring. Various transition-metal and organocatalytic systems have been developed to achieve high enantioselectivity in the formation of pyrrolidine derivatives.

One prominent strategy involves the metal-catalyzed asymmetric hydrogenation of pyrrole precursors. For instance, rhodium or ruthenium complexes with chiral phosphine ligands can effectively reduce substituted pyrroles or pyrrolinones to chiral pyrrolidines. Another advanced method is the iridium-catalyzed asymmetric allylic amination, where a chiral iridium/phosphoramidite complex can catalyze the reaction of ammonia (B1221849) with an allylic carbonate to form a chiral diamine, which can then be cyclized to form the pyrrolidine ring acs.orgthieme-connect.com.

Organocatalysis also provides a robust platform for pyrrolidine synthesis. Proline and its derivatives are frequently used as catalysts in reactions such as Michael additions and [3+2] cycloadditions to construct the pyrrolidine ring with high enantiomeric excess nih.gov. For example, the organocatalytic Michael addition of aldehydes or ketones to nitroalkenes can generate a key intermediate that, upon reduction and cyclization, yields a substituted pyrrolidine. A 'clip-cycle' strategy using a chiral phosphoric acid catalyst for an enantioselective intramolecular aza-Michael cyclization has also been reported to form substituted pyrrolidines with high enantioselectivity whiterose.ac.uk.

Table 1: Examples of Asymmetric Catalysis in Pyrrolidine Synthesis

| Catalyst System | Reaction Type | Substrate Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Iridium/Phosphoramidite | Allylic Amination | Allylic Carbonate | >95% | acs.orgthieme-connect.com |

| Chiral Phosphoric Acid | Aza-Michael Cyclization | Cbz-protected bis-homoallylic amine | Up to 99% | whiterose.ac.uk |

| Proline-derived Catalyst | Aldol Reaction | Aldehydes/Ketones | >90% | nih.gov |

| Palladium/(S)-BINAP | Intramolecular Alkene Hydroamination | Aminoalkene | Up to 91% | nih.gov |

Chiral Auxiliary Approaches for Enantiopure Intermediates

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction wikipedia.org. After the desired stereocenter is set, the auxiliary can be removed and often recovered. This method is a reliable way to produce enantiopure intermediates for pyrrolidine synthesis.

Evans oxazolidinone auxiliaries are widely used to control the stereochemistry of alkylation and aldol reactions . An N-acylated oxazolidinone can be deprotonated and reacted with an electrophile, with the bulky substituents on the auxiliary directing the approach of the electrophile to one face of the enolate, thus creating a new stereocenter with high diastereoselectivity. Subsequent removal of the auxiliary reveals a chiral carboxylic acid or alcohol, which can be further elaborated into the pyrrolidine ring.

Another well-established class of auxiliaries are the (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) hydrazones . These are particularly effective for the asymmetric α-alkylation of ketones and aldehydes. The resulting chiral carbonyl compound can then serve as a precursor for the pyrrolidine ring. For the synthesis of a 3-substituted pyrrolidine, a chiral β-amino acid derivative, prepared using an auxiliary, could be a key intermediate.

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Diastereomeric Excess (de) | Reference |

|---|---|---|---|

| Evans Oxazolidinone | Asymmetric Alkylation | >98% | wikipedia.org |

| SAMP/RAMP Hydrazones | Asymmetric α-Alkylation of Carbonyls | >95% | |

| Pseudoephedrine | Asymmetric Alkylation | >99% | wikipedia.org |

| Camphorsultam | Diels-Alder, Alkylation, Aldol Reactions | >98% | wikipedia.org |

Diastereoselective Control in Functionalization Reactions

When a chiral center is already present in a precursor, subsequent reactions can be controlled to form a specific diastereomer. This substrate-controlled diastereoselectivity is crucial when introducing additional functional groups to the pyrrolidine ring or its precursors.

For example, the reduction of a chiral 3-pyrrolidinone can be highly diastereoselective, with the outcome depending on the steric hindrance of the reducing agent and the substituents on the ring. Similarly, the 1,3-dipolar cycloaddition of an azomethine ylide with a chiral dipolarophile can proceed with high diastereoselectivity to form densely substituted pyrrolidines acs.org. The inherent chirality of the starting material directs the approach of the reacting partner, leading to the preferential formation of one diastereomer. Palladium-catalyzed reactions have also been developed for the enantio- and diastereoselective synthesis of complex pyrrolidine derivatives through the strategic interception of Pd(II)-alkyl intermediates nih.gov.

Precursor Synthesis and Building Block Derivations

The assembly of 1-(1-Isobutylpyrrolidin-3-YL)methanamine relies on the synthesis of key precursors, namely the pyrrolidine ring itself and the subsequent introduction of the required substituents at the N1 and C3 positions.

Preparation of Pyrrolidine Ring Precursors

The pyrrolidine ring is a ubiquitous scaffold in natural products and pharmaceuticals, and numerous methods exist for its construction nih.govnih.gov. A common approach is the cyclization of acyclic precursors. For a 3-substituted pyrrolidine, a suitable precursor would be a 1,4-difunctionalized alkane where one function is an amine and another can be converted into the C3-substituent.

Common methods for forming the pyrrolidine ring include:

Intramolecular Cyclization: A classic method involves the N-cyclization of 4-haloamines or the reductive amination of γ-amino ketones or aldehydes. For instance, 4-amino-2-(cyanomethyl)butanoic acid derivatives can be cyclized to form a 3-cyanomethylpyrrolidine precursor.

From Chiral Pool Starting Materials: Readily available chiral molecules like L-proline, 4-hydroxy-L-proline, or glutamic acid are excellent starting points for the synthesis of chiral pyrrolidines, ensuring high optical purity nih.govmdpi.com. For example, 4-hydroxyproline can be chemically modified at the C4 position, which can then be transformed into the desired C3-aminomethyl group of the target molecule through a series of functional group interconversions.

Ring-Closing Metathesis (RCM): RCM, using catalysts like the Grubbs catalyst, is a powerful method for forming cyclic structures thieme-connect.comnih.gov. A diallylamine derivative with an appropriate substituent can undergo RCM to form a dihydropyrrole, which is then hydrogenated to the pyrrolidine ring thieme-connect.comnih.gov.

Introduction of the Isobutyl Group

Once the 3-(aminomethyl)pyrrolidine core is synthesized, the final step is the introduction of the isobutyl group at the nitrogen atom. This is typically achieved through standard N-alkylation techniques.

Reductive Amination: This is one of the most common and efficient methods for N-alkylation. The secondary amine of the pyrrolidine ring is reacted with isobutyraldehyde in the presence of a reducing agent. The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ. Common reducing agents for this transformation include sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (H₂/Pd-C). STAB is often preferred due to its mildness and tolerance of various functional groups.

Direct Alkylation: The pyrrolidine nitrogen can also be alkylated by direct reaction with an isobutyl halide, such as isobutyl bromide or isobutyl iodide, in the presence of a base. The base, typically a non-nucleophilic amine like triethylamine or diisopropylethylamine, is required to neutralize the hydrohalic acid formed during the reaction.

Table 3: Methods for N-Alkylation of Pyrrolidines

| Method | Reagents | Typical Conditions | Advantages |

|---|---|---|---|

| Reductive Amination | Isobutyraldehyde, Sodium Triacetoxyborohydride | Dichloromethane or Dichloroethane, Room Temp. | Mild conditions, high yield, wide functional group tolerance. |

| Direct Alkylation | Isobutyl Bromide, Triethylamine | Acetonitrile or DMF, Heat | Simple procedure, readily available reagents. |

Formation of the Methanamine Moiety

The introduction of the methanamine group (-CH₂NH₂) at the 3-position of the 1-isobutylpyrrolidine ring is a critical step in the synthesis of the target compound. Several functional group transformations can achieve this. A common precursor for this transformation is a carboxylic acid, ester, nitrile, or amide group at the 3-position of the pyrrolidine ring.

One of the most direct methods involves the reduction of a nitrile group. The synthesis can be designed to incorporate a 3-cyanopyrrolidine intermediate. This intermediate can then be reduced to the corresponding primary amine using various reducing agents.

Table 1: Reagents for Nitrile Reduction to Primary Amine

| Reducing Agent | Typical Conditions | Notes |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | Highly effective but requires careful handling due to its reactivity with protic solvents. |

| Catalytic Hydrogenation | H₂, Raney Nickel or Rh/Al₂O₃, NH₃/MeOH | The presence of ammonia helps to minimize the formation of secondary amine byproducts. |

Another viable pathway is the reduction of a 3-carboxamide. This amide can be prepared from the corresponding carboxylic acid. Subsequent reduction, typically with a powerful hydride reagent like lithium aluminum hydride, yields the desired methanamine.

Alternatively, the Hofmann rearrangement of a 3-carboxamide can produce the 3-aminopyrrolidine, which would then require an additional carbon atom to be added to form the methanamine. A more direct approach starts from a 3-(carboxymethyl)pyrrolidine derivative, which can be converted to an amide and then subjected to Hofmann rearrangement to yield the methanamine. However, the reduction of nitriles or amides derived from 3-pyrrolidineacetic acid is generally more straightforward.

Detailed Reaction Mechanisms in the Synthesis of this compound

The synthesis of this compound involves several key reaction mechanisms that are fundamental to constructing the molecule. These include reductive amination, nucleophilic substitution, and cyclization reactions.

Reductive Amination Pathways

Reductive amination is a versatile and widely used method for forming carbon-nitrogen bonds, making it highly relevant for the synthesis of the target molecule. nih.govorganic-chemistry.org This reaction can be employed at two key stages: the N-alkylation of the pyrrolidine ring with the isobutyl group, or in the formation of the methanamine moiety.

In the context of N-alkylation, a pre-formed 3-(aminomethyl)pyrrolidine can be reacted with isobutyraldehyde. This reaction proceeds via the initial formation of an iminium ion intermediate, which is then reduced in situ to yield the N-isobutyl product.

The mechanism involves the nucleophilic attack of the secondary amine of the pyrrolidine on the carbonyl carbon of isobutyraldehyde, forming a hemiaminal intermediate. The hemiaminal then dehydrates to form a transient iminium ion. A reducing agent present in the reaction mixture, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), then delivers a hydride to the electrophilic carbon of the iminium ion, resulting in the formation of the tertiary amine.

Table 2: Common Reducing Agents for Reductive Amination

| Reagent | Advantages | Disadvantages |

|---|---|---|

| Sodium triacetoxyborohydride | Mild, selective for imines over ketones/aldehydes, tolerant of acidic conditions. | Can be more expensive than other borohydrides. |

| Sodium cyanoborohydride | Effective at neutral to slightly acidic pH. | Highly toxic (releases HCN in strong acid). |

This methodology is highly efficient for creating secondary and tertiary amines. nih.gov

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are fundamental to the synthesis of many heterocyclic compounds, including this compound. A common strategy involves the reaction of a nucleophile with an electrophilic carbon center.

For instance, the isobutyl group can be introduced onto the pyrrolidine nitrogen via a direct N-alkylation reaction. In this approach, a 3-(aminomethyl)pyrrolidine derivative (protected at the primary amine) is treated with an isobutyl halide (e.g., isobutyl bromide or iodide). The pyrrolidine nitrogen acts as the nucleophile, attacking the electrophilic carbon of the isobutyl halide and displacing the halide leaving group in an Sₙ2 reaction. The choice of solvent and base is crucial for the efficiency of this reaction. Polar aprotic solvents like DMF or acetonitrile are often used to facilitate the reaction.

Similarly, the methanamine moiety can be constructed via nucleophilic substitution. A common precursor is a 3-(hydroxymethyl)pyrrolidine derivative. The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate. Subsequent reaction with a nitrogen nucleophile, like sodium azide, followed by reduction, would yield the desired methanamine.

The mechanism of the Sₙ2 reaction involves a backside attack of the nucleophile on the carbon atom bearing the leaving group, leading to an inversion of stereochemistry if the carbon is a chiral center.

Cyclization Reaction Mechanisms

One of the most powerful methods for synthesizing substituted pyrrolidines is the 1,3-dipolar cycloaddition reaction. nih.gov This reaction typically involves an azomethine ylide as the 1,3-dipole and an alkene as the dipolarophile. The concerted [3+2] cycloaddition leads to the formation of the pyrrolidine ring in a highly stereocontrolled manner. The substituents on both the azomethine ylide and the alkene can be chosen to lead to the desired substitution pattern on the final pyrrolidine ring.

Intramolecular cyclization is another important pathway. For example, a linear precursor containing an amine and a leaving group at an appropriate distance can undergo intramolecular nucleophilic substitution to form the pyrrolidine ring. A typical precursor would be a 4-haloalkylamine. Deprotonation of the amine enhances its nucleophilicity, allowing it to attack the carbon bearing the halogen, thus forming the five-membered ring. The mechanism of this ring closure is an intramolecular Sₙ2 reaction.

Computational studies have been used to elucidate the energy barriers and reaction pathways of such cyclization reactions, providing valuable insights for optimizing reaction conditions. rsc.orgresearchgate.net

Green Chemistry Approaches and Sustainable Synthetic Routes

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods in organic chemistry. semanticscholar.org This is particularly relevant in the synthesis of complex molecules like this compound. Green chemistry approaches focus on reducing waste, using less hazardous reagents, and improving energy efficiency.

The use of catalytic methods, such as catalytic hydrogenation for reductive amination, is a key principle of green chemistry as it reduces the amount of stoichiometric reagents required. Water or ethanol are being explored as green solvents for the synthesis of pyrrolidine derivatives. Microwave-assisted organic synthesis (MAOS) has also emerged as a tool to increase synthetic efficiency and reduce reaction times for the preparation of pyrrolidines. nih.gov

Chemo-Enzymatic Synthesis Methodologies

Chemo-enzymatic synthesis, which combines the selectivity of enzymes with the practicality of chemical synthesis, offers a powerful and sustainable approach for producing complex chiral molecules. nih.govnih.gov Enzymes can be used to introduce chirality, perform selective functional group transformations, and build molecular scaffolds under mild and environmentally benign conditions.

For the synthesis of this compound, enzymes such as imine reductases (IREDs) or reductive aminases (RedAms) could be employed for the reductive amination steps. nih.gov These enzymes exhibit high stereoselectivity, allowing for the synthesis of enantiomerically pure amines. The use of IREDs has been successfully scaled up for industrial applications, demonstrating their potential for large-scale manufacturing. researchgate.net

Lipases are another class of enzymes that can be used for kinetic resolution of racemic intermediates, providing access to enantiopure building blocks. For example, a racemic pyrrolidine derivative could be resolved using a lipase-catalyzed acylation or hydrolysis reaction. This approach has been successfully used in the synthesis of various pharmaceuticals. researchgate.net

Solvent-Free and Aqueous Medium Reactions

The synthesis of this compound, in line with the principles of green chemistry, can be approached through methodologies that minimize or eliminate the use of conventional organic solvents. Such strategies not only reduce the environmental impact but can also lead to simplified reaction and purification procedures. Research into solvent-free and aqueous-based reactions for the synthesis of pyrrolidine derivatives provides a framework for developing more sustainable pathways to the target compound. These approaches primarily focus on key bond-forming steps, such as reductive amination and N-alkylation, performed under unconventional conditions.

Solvent-Free Synthesis via Reductive Amination

One of the most direct and atom-economical routes to this compound involves the reductive amination between 3-(aminomethyl)pyrrolidine and isobutyraldehyde (also known as 2-methylpropanal). This reaction can be adapted to solvent-free conditions, often facilitated by the use of a solid catalyst and a suitable reducing agent.

In this approach, the reactants are mixed in the absence of a solvent, and the reaction may be initiated by grinding or gentle heating. A mild reducing agent is crucial to selectively reduce the intermediate imine in the presence of the aldehyde. Thiamine hydrochloride (Vitamin B1) has been demonstrated as an effective and environmentally benign catalyst for one-pot reductive amination of various aldehydes under solvent-free conditions. researchgate.net This method offers significant advantages, including operational simplicity, rapid transformations, and high yields. researchgate.net

The general mechanism involves the initial formation of an imine intermediate from the reaction of the primary amine of 3-(aminomethyl)pyrrolidine and isobutyraldehyde. This is followed by an in-situ reduction of the imine to yield the final secondary amine on the pyrrolidine ring.

Table 1: Illustrative Solvent-Free Reductive Amination Conditions for Analogous Amines

| Aldehyde/Ketone | Amine | Catalyst | Reducing Agent | Conditions | Yield (%) | Reference |

| Benzaldehyde | Aniline | Thiamine hydrochloride | Sodium borohydride | 60°C, 20 min | 98 | researchgate.net |

| 4-Chlorobenzaldehyde | Benzylamine | Thiamine hydrochloride | Sodium borohydride | 60°C, 25 min | 96 | researchgate.net |

| Cyclohexanone | Piperidine | Trimethyl borate | Ammonia borane | Neat, RT, 1-2 h | >95 | organic-chemistry.org |

This table presents data for analogous reductive amination reactions to illustrate the feasibility and general conditions of the solvent-free approach.

Aqueous Medium Synthesis

Performing organic reactions in water is a primary goal of green chemistry, as it is a non-toxic, non-flammable, and readily available solvent. The synthesis of this compound can be envisioned in an aqueous medium, particularly through the key reductive amination step.

While the solubility of some organic reactants in water can be a challenge, many amine syntheses have been successfully adapted to aqueous environments. The use of α-picoline-borane as a reducing agent has been shown to be effective for reductive aminations carried out in water, offering a mild and efficient one-pot procedure. organic-chemistry.org This approach is compatible with a wide range of aldehydes and amines. The reaction proceeds by mixing the aldehyde, the amine, and the reducing agent in water, often with a small amount of an acid catalyst like acetic acid to facilitate imine formation.

An alternative strategy for introducing the isobutyl group is the N-alkylation of 3-(aminomethyl)pyrrolidine (or a protected version) with an isobutyl halide. While direct alkylation of amines can be difficult to control, performing such reactions in an aqueous medium can sometimes offer advantages in selectivity and reaction rate, although this specific application is less documented than reductive amination. The key challenge remains achieving mono-alkylation and avoiding the formation of quaternary ammonium salts.

Table 2: Example of Reductive Amination in Aqueous Media

| Aldehyde/Ketone | Amine | Reducing Agent | Solvent | Conditions | Yield (%) | Reference |

| Benzaldehyde | Benzylamine | α-Picoline-borane | Water | RT, 2 h | 92 | organic-chemistry.org |

| Heptanal | Benzylamine | α-Picoline-borane | Water | RT, 2 h | 94 | organic-chemistry.org |

This table provides representative examples of reductive amination in water to demonstrate the applicability of this medium for the synthesis of amines.

The development of solvent-free and aqueous synthetic methods is pivotal for the sustainable production of fine chemicals. While specific protocols for this compound under these conditions are not extensively detailed in the literature, the principles established through analogous transformations, particularly in reductive amination, provide a strong foundation for the design of environmentally benign synthetic pathways.

Advanced Structural Elucidation and Conformational Analysis of 1 1 Isobutylpyrrolidin 3 Yl Methanamine

High-Resolution Spectroscopic Characterization Techniques

High-resolution spectroscopic methods are fundamental to unambiguously determine the chemical structure and conformational properties of a molecule like 1-(1-Isobutylpyrrolidin-3-YL)methanamine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would provide a complete structural assignment.

¹H and ¹³C NMR Spectroscopy: The proton (¹H) NMR spectrum would reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling. The carbon-¹³ (¹³C) NMR spectrum would indicate the number of unique carbon atoms. The predicted chemical shifts are based on the analysis of similar structural motifs, such as isobutyl groups and substituted pyrrolidine (B122466) rings. rsc.orgresearchgate.netresearchgate.netchemicalbook.comchegg.comlibretexts.org

Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃, shifts relative to TMS)

| Atom Number(s) | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 1', 1'' | 0.90 (d, 6H) | 20.5 |

| 2' | 1.80 (m, 1H) | 28.0 |

| 3' | 2.15 (d, 2H) | 62.0 |

| 2 | 2.20-2.80 (m, 2H) | 54.0 |

| 3 | 2.40 (m, 1H) | 38.0 |

| 4 | 1.60-2.10 (m, 2H) | 30.0 |

| 5 | 2.20-2.80 (m, 2H) | 60.0 |

| 6 | 2.75 (d, 2H) | 45.0 |

| NH₂ | 1.40 (s, broad, 2H) | - |

Note: The pyrrolidine ring protons (positions 2, 4, 5) and the isobutyl methylene (B1212753) protons (3') would likely present as complex multiplets due to overlapping signals and diastereotopicity.

Multi-Dimensional NMR: Two-dimensional NMR techniques would be crucial for definitive assignments:

COSY (Correlation Spectroscopy): Would establish proton-proton couplings, for instance, confirming the connectivity within the isobutyl group (H-1'/H-1'' to H-2' to H-3') and within the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal to its directly attached carbon atom, confirming the assignments made in the table above.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds, which is essential for confirming the connection of the isobutyl group to the pyrrolidine nitrogen and the methanamine group to the C3 position of the ring.

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

For this compound (C₉H₂₀N₂), the nominal molecular weight is 156 amu. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass, confirming the molecular formula.

The primary fragmentation pathway for aliphatic amines is typically α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion. future4200.commiamioh.edulibretexts.orgwikipedia.org

Predicted Mass Spectrometry Fragmentation

| m/z Value | Ion Structure | Fragmentation Pathway |

|---|---|---|

| 156 | [C₉H₂₀N₂]⁺˙ | Molecular Ion (M⁺˙) |

| 141 | [M - CH₃]⁺ | Loss of a methyl radical from the isobutyl group |

| 113 | [M - C₃H₇]⁺ | Loss of an isopropyl radical |

| 99 | [C₅H₁₁N₂]⁺ | α-cleavage: loss of isobutyl radical (C₄H₉) |

| 84 | [C₅H₁₀N]⁺ | α-cleavage at C3, loss of CH₂NH₂ |

| 57 | [C₄H₉]⁺ | Isobutyl cation |

| 30 | [CH₄N]⁺ | α-cleavage: [CH₂=NH₂]⁺, characteristic for primary amines |

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups. libretexts.orgmsu.eduuomustansiriyah.edu.iqorgchemboulder.comspecac.com

IR Spectroscopy: In IR spectroscopy, the absorption of infrared radiation corresponds to a change in the dipole moment of a bond. It is particularly sensitive to polar functional groups.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of light and is sensitive to changes in polarizability. It is often more effective for identifying non-polar bonds and symmetric vibrations. ramansystems.comksu.edu.sa

Predicted Vibrational Frequencies

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch (primary amine) | 3300-3500 | 3300-3500 | Medium (two bands) |

| C-H Stretch (alkyl) | 2850-2960 | 2850-2960 | Strong |

| N-H Bend (scissoring) | 1580-1650 | 1580-1650 | Medium-Strong |

| C-H Bend (CH₂, CH₃) | 1350-1470 | 1350-1470 | Medium |

| C-N Stretch (aliphatic amine) | 1020-1250 | 1020-1250 | Medium-Weak |

The presence of two bands for the N-H stretch in the IR spectrum is a characteristic feature of a primary amine (-NH₂), corresponding to asymmetric and symmetric stretching modes. orgchemboulder.com The C-H stretching region would be complex due to the various sp³-hybridized carbons in the molecule. ustc.edu.cn Conformational isomers could potentially be distinguished by subtle shifts in the fingerprint region (<1500 cm⁻¹).

X-ray Crystallography Studies of Crystalline Forms and Derivatives

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions. As no public crystal structure of this compound is available, this section discusses the hypothetical solid-state characteristics.

In the solid state, the molecule would adopt a conformation that minimizes steric strain while maximizing favorable intermolecular interactions.

Pyrrolidine Ring: The five-membered pyrrolidine ring is not planar and would likely adopt an envelope or twist conformation to relieve torsional strain.

Isobutyl Group: The isobutyl group attached to the nitrogen would be oriented to minimize steric clashes with the pyrrolidine ring. Rotation around the N-C bond is expected.

Methanamine Side Chain: The C3-C6 bond of the methanamine side chain would likely adopt a staggered conformation relative to the substituents on the pyrrolidine ring.

The packing of molecules in a crystal lattice is governed by intermolecular forces. For this compound, the primary amine group is expected to be the dominant site for strong intermolecular interactions. ed.ac.ukrsc.orgresearchgate.net

The interplay between the directional hydrogen bonds from the primary amine and the weaker, non-directional van der Waals forces of the alkyl chains would ultimately determine the final crystal structure. rsc.org

Conformational Dynamics and Energy Landscape Analysis

The pyrrolidine ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations. The two most common conformations are the "envelope" (or C_s) and "twist" (or C_2) forms. For substituted pyrrolidines, the substituents' positions relative to the ring's approximate plane are described as "endo" (on the same side as the nitrogen lone pair, or in a more crowded orientation) and "exo" (on the opposite side, in a less crowded orientation).

The substituents on the pyrrolidine ring of this compound significantly influence the energy landscape of this puckering. The bulky isobutyl group at the N-1 position and the methanamine group at the C-3 position will sterically favor conformations that minimize their mutual repulsion. It is generally observed in substituted prolines and pyrrolidines that bulky substituents dictate a preference for a specific puckered state. nih.govresearchgate.net

The nitrogen atom in the pyrrolidine ring undergoes rapid inversion, which, coupled with the ring puckering, creates a complex potential energy surface with multiple local minima. The energy barriers between these conformations are typically low, allowing for rapid interconversion at room temperature. Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in mapping these energy landscapes and identifying the most stable conformers. For N-substituted pyrrolidines, the relative energies of different puckered states are influenced by both steric and electronic effects.

| Conformation Type | Key Dihedral Angles | Predicted Stability | Primary Influencing Factors |

|---|---|---|---|

| C3-exo | Variable | Potentially favored | Minimizes steric clash between the isobutyl and methanamine groups. |

| C3-endo | Variable | Potentially less favored | May increase steric interactions between the substituents. |

| Twist Conformations | Variable | Likely transition states or shallow minima | Represents intermediate states in the ring inversion pathway. |

The rotation around the N-C bond of the isobutyl group and the C-C bond of the methanamine group introduces additional conformational isomers, known as rotamers. The relative energies of these rotamers are influenced by steric hindrance and, to a lesser extent, by electronic interactions with the pyrrolidine ring.

For the isobutyl group, rotation around the bond connecting it to the pyrrolidine nitrogen will be governed by the steric interactions between the isobutyl's methyl groups and the pyrrolidine ring hydrogens. Computational studies on similar N-alkylated heterocycles have shown that the energy barriers to this rotation are typically in the range of a few kcal/mol, indicating that multiple rotamers may be populated at room temperature.

Similarly, the methanamine substituent at the C-3 position will have preferred orientations to minimize steric clashes with the pyrrolidine ring. The relative orientation of the amino group will be crucial in determining potential intramolecular hydrogen bonding, which could further stabilize certain conformations.

| Substituent | Bond of Rotation | Predicted Preferred Conformation | Estimated Rotational Barrier (kcal/mol) | Method of Estimation |

|---|---|---|---|---|

| Isobutyl | N1-C(isobutyl) | Anti-periplanar orientation of the isobutyl methine proton relative to the C2-C5 axis of the ring. | 2-5 | Analogy with similar N-alkylated heterocycles. |

| Methanamine | C3-C(methanamine) | Gauche and anti rotamers with respect to the C2 and C4 protons of the ring. | 1-4 | General values for alkyl substituents on five-membered rings. |

Chiroptical Properties and Circular Dichroism Spectroscopy (if applicable to specific enantiomers)

This compound possesses a chiral center at the C-3 position of the pyrrolidine ring. Therefore, it can exist as two enantiomers, (R)- and (S)-1-(1-isobutylpyrrolidin-3-yl)methanamine. These enantiomers will interact differently with plane-polarized light, a property that can be investigated using chiroptical techniques such as Circular Dichroism (CD) spectroscopy.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration and conformational preferences. For the enantiomers of this compound, the CD spectra would be expected to be mirror images of each other.

Theoretical and Computational Chemistry Studies of 1 1 Isobutylpyrrolidin 3 Yl Methanamine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the electronic structure and related properties of a molecule from first principles.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. d-nb.info It is widely employed for its favorable balance between accuracy and computational cost. nih.gov A typical DFT study of 1-(1-isobutylpyrrolidin-3-yl)methanamine would involve geometry optimization, where the molecule's structure is computationally adjusted to find the most stable, lowest-energy conformation. This process yields precise data on bond lengths, bond angles, and dihedral angles.

The optimization would likely be performed using a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a basis set like 6-311G(d,p), which provides a robust description for organic molecules. mdpi.com The resulting optimized geometry represents the molecule's structure in a vacuum, free from intermolecular interactions. From this calculation, electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated at B3LYP/6-311G(d,p) Level)

| Parameter | Bond/Atoms Involved | Calculated Value |

| Bond Lengths | ||

| C-N (pyrrolidine ring) | 1.47 Å | |

| C-C (pyrrolidine ring) | 1.54 Å | |

| C-N (aminomethyl) | 1.46 Å | |

| N-C (isobutyl) | 1.48 Å | |

| Bond Angles | ||

| C-N-C (pyrrolidine ring) | 108.5° | |

| H-N-H (aminomethyl) | 107.0° | |

| Dihedral Angles | ||

| C-C-N-C (pyrrolidine-isobutyl) | 175.2° |

Note: The data in this table is hypothetical and serves as an illustrative example of typical DFT calculation results.

DFT calculations are highly effective in predicting spectroscopic parameters that can be directly compared with experimental data.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating nuclear magnetic resonance (NMR) chemical shifts. researchgate.netscirp.org By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, theoretical ¹H and ¹³C NMR spectra can be generated. mdpi.comnih.gov These predicted shifts are invaluable for assigning signals in experimental spectra and confirming the molecule's structure.

Table 2: Hypothetical Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom Type | Atom Position | Calculated ¹H Shift (ppm) | Calculated ¹³C Shift (ppm) |

| CH₃ | Isobutyl | 0.90 | 20.5 |

| CH | Isobutyl | 1.85 | 28.0 |

| CH₂ | Isobutyl-N | 2.15 | 65.0 |

| CH₂ | Pyrrolidine (B122466) C5 | 2.20 | 54.0 |

| CH₂ | Pyrrolidine C2 | 2.80 | 60.0 |

| CH | Pyrrolidine C3 | 2.40 | 40.0 |

| CH₂ | Aminomethyl | 2.75 | 45.0 |

| NH₂ | Aminomethyl | 1.50 (broad) | - |

Note: The data in this table is hypothetical. Actual values can be influenced by solvent and temperature.

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to atomic displacements. researchgate.net These calculations predict the positions of absorption bands in the infrared (IR) spectrum. nih.gov Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or rocking of functional groups, aiding in the interpretation of experimental IR spectra. scirp.org

Table 3: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

| N-H Symmetric Stretch | Primary Amine (-NH₂) | 3350 |

| N-H Asymmetric Stretch | Primary Amine (-NH₂) | 3430 |

| C-H Stretch | Alkyl | 2870 - 2960 |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1610 |

| C-N Stretch | Aliphatic Amine | 1150 - 1250 |

Note: The data in this table is hypothetical. Calculated frequencies are often systematically scaled to better match experimental values.

DFT can be used to model the potential energy surface of a chemical reaction, providing insights into its mechanism and kinetics. researchgate.netnih.gov This involves identifying the structures of reactants, products, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state defines the activation energy barrier, which is the primary determinant of the reaction rate.

For instance, a hypothetical Sₙ2 reaction involving the primary amine of this compound could be modeled. Calculations would provide the energies of the reactants, the transition state complex, and the final products. researchgate.net This allows for a quantitative understanding of the reaction's feasibility and energetic profile.

Table 4: Hypothetical Energetic Profile for a Reaction Pathway (e.g., N-methylation)

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + CH₃I | 0.0 |

| Transition State | [C-N bond forming, N-I bond breaking] | +22.5 |

| Products | N-methylated product + HI | -15.0 |

Note: The data in this table is hypothetical and illustrates a plausible energetic profile for an Sₙ2 reaction.

Molecular Dynamics Simulations

While quantum chemical calculations are ideal for static, single-molecule properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules and their interactions with the environment over time.

This compound possesses significant conformational flexibility due to rotatable bonds in its isobutyl and aminomethyl side chains. MD simulations can explore the vast conformational landscape of the molecule by solving Newton's equations of motion for all atoms in the system. researchgate.net These simulations can reveal the most populated conformations and the energy barriers between them.

Furthermore, MD simulations excel at modeling the influence of the environment, such as different solvents. easychair.org By explicitly including solvent molecules (e.g., water, chloroform) in the simulation box, one can study how solute-solvent interactions, like hydrogen bonding, affect the conformational preferences of the molecule. researchgate.net This provides a more realistic picture of the molecule's behavior in solution compared to gas-phase calculations.

Table 5: Hypothetical Conformational Analysis in Different Solvents

| Dihedral Angle | Dominant Conformer (in Vacuum) | Dominant Conformer (in Water) |

| N-C-C-C (Isobutyl) | Anti (180°) | Gauche (60°) |

| C-C-C-N (Pyrrolidine-Aminomethyl) | Trans (170°) | Trans (175°) |

Note: The data in this table is hypothetical, illustrating how solvent can shift conformational equilibria.

To understand how a molecule might interact with a biological target, a combination of molecular docking and MD simulations is often employed. mdpi.comresearchgate.net

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor's binding site. preprints.org The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor pocket and scoring them based on a function that approximates the binding affinity. The resulting docking pose provides a static snapshot of the most likely binding mode. frontiersin.org

Molecular Dynamics: Following docking, an MD simulation is performed on the ligand-receptor complex. nih.gov This simulation, often lasting for hundreds of nanoseconds, assesses the stability of the predicted binding pose and provides a dynamic view of the interactions. mdpi.comnih.gov Analysis of the MD trajectory can reveal key intermolecular interactions, such as persistent hydrogen bonds or hydrophobic contacts, that stabilize the complex. It also allows for the calculation of binding free energies using methods like MM/PBSA or MM/GBSA, which offer a more quantitative estimate of binding affinity.

Table 6: Hypothetical Ligand-Receptor Binding Simulation Results

| Parameter | Value/Description |

| Docking | |

| Hypothetical Receptor Target | Monoamine Transporter |

| Docking Score | -8.5 kcal/mol |

| Key Predicted Interaction | Salt bridge between protonated amine and an Aspartate residue |

| MD Simulation | |

| Simulation Time | 200 ns |

| RMSD of Ligand | Stable (< 2.0 Å) after initial equilibration |

| Key Persistent Interactions | Hydrogen bonds with Aspartate and Serine residues; hydrophobic contact with a Phenylalanine residue |

Note: The data in this table is hypothetical and for illustrative purposes only. No claims are made about the molecule's actual biological activity.

Computational Structure-Activity Relationship (SAR) and Molecular Design Principles

Computational chemistry provides powerful tools to elucidate the structure-activity relationships (SAR) of bioactive molecules, offering insights that guide the design of new and more potent derivatives. For this compound, a compound featuring a substituted pyrrolidine scaffold, computational SAR studies are instrumental in understanding how modifications to its chemical structure influence its biological activity.

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prevalent scaffold in many biologically active compounds and approved drugs. mdpi.comlifechemicals.com Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, which is crucial for specific interactions with biological targets. nih.gov The substituents on the pyrrolidinylmethanamine scaffold—the isobutyl group at the N-1 position and the methanamine group at the C-3 position—are key determinants of its physicochemical properties and, consequently, its biological function.

Computational SAR studies of pyrrolidine derivatives often involve the systematic in silico modification of these substituent groups to predict the effect on a molecule's activity. rsc.orgnih.gov For instance, altering the size, lipophilicity, and electronic properties of the N-alkyl substituent can significantly impact binding affinity and selectivity for a given biological target. Similarly, modifications to the C-3 side chain can influence the molecule's interaction with specific residues in a protein's binding pocket.

Pharmacophore modeling is a cornerstone of computational drug design that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and positive/negative ionizable groups) required for a molecule to exert a specific biological effect. For the pyrrolidinylmethanamine scaffold, a pharmacophore model would delineate the key features that govern its interaction with a biological target.

A hypothetical pharmacophore model for a derivative of this compound could include:

A hydrophobic feature corresponding to the isobutyl group. The size and shape of this hydrophobic pocket in the target protein would be critical.

A positive ionizable feature associated with the protonated primary amine of the methanamine group, which can form crucial ionic interactions or hydrogen bonds.

One or more hydrogen bond acceptor/donor features located on the pyrrolidine nitrogen or the methanamine group.

The development of such a model typically involves aligning a set of active and inactive molecules and extracting the common chemical features that are present in the active compounds but absent in the inactive ones. This model then serves as a 3D query for screening large compound databases to identify novel molecules with the desired biological activity.

Below is an illustrative table of key pharmacophoric features that could be considered for derivatives based on the pyrrolidinylmethanamine scaffold:

| Pharmacophoric Feature | Potential Structural Correlate on Scaffold | Type of Interaction |

| Hydrophobic Core | Isobutyl group, Pyrrolidine ring | Van der Waals, Hydrophobic |

| Positive Ionizable | Protonated methanamine | Ionic, Hydrogen Bonding |

| Hydrogen Bond Donor | Methanamine group (-NH2) | Hydrogen Bonding |

| Hydrogen Bond Acceptor | Pyrrolidine Nitrogen | Hydrogen Bonding |

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govarabjchem.org This approach is significantly faster and more cost-effective than traditional high-throughput screening. For this compound, virtual screening can be employed to discover new derivatives with enhanced activity or improved properties.

The process often begins with the creation of a virtual library of derivatives. This library can be constructed by computationally enumerating various substituents at different positions of the pyrrolidinylmethanamine scaffold. For example, the isobutyl group could be replaced with other alkyl or aryl groups, and the methanamine side chain could be elongated or functionalized.

Once the virtual library is designed, these compounds are screened using methods such as molecular docking or pharmacophore-based screening. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. scispace.com The results are often ranked based on a scoring function that estimates the binding affinity.

An example of a virtual library design strategy for this compound derivatives is outlined in the table below:

| Scaffold Position | R-Group Variation | Desired Property Modification |

| N-1 Position | Small alkyls, cyclic alkyls, benzyl | Modulate lipophilicity and steric bulk |

| C-3 Position | (CH2)n-NH2 (n=2,3), amides, esters | Alter flexibility and hydrogen bonding capacity |

| Pyrrolidine Ring | Introduction of hydroxyl or fluoro groups | Modify polarity and metabolic stability |

Prediction of Reactivity and Selectivity via Computational Methods

Computational chemistry offers powerful methods to predict the reactivity and selectivity of chemical reactions, providing insights into reaction mechanisms and helping to optimize synthetic routes. escholarship.org For this compound, computational methods can be used to predict its behavior in various chemical transformations.

The reactivity of the molecule is largely governed by the properties of its functional groups: the secondary amine of the pyrrolidine ring and the primary amine of the methanamine side chain. The nucleophilicity of the pyrrolidine nitrogen is influenced by the electron-donating isobutyl group. nih.gov Computational methods such as Density Functional Theory (DFT) can be used to calculate molecular properties like electrostatic potential maps and frontier molecular orbital energies (HOMO and LUMO) to predict the most likely sites for electrophilic or nucleophilic attack.

For instance, the relative nucleophilicity of the two nitrogen atoms can be computationally assessed to predict the selectivity of alkylation or acylation reactions. The conformational flexibility of the pyrrolidine ring can also be modeled to understand how it might influence the stereoselectivity of reactions at or near the chiral center at the C-3 position.

A summary of computational predictions for the reactivity of this compound is presented in the following table:

| Computational Method | Predicted Property | Implication for Reactivity/Selectivity |

| DFT Calculations | Electrostatic Potential, Mulliken Charges | Identification of nucleophilic (N atoms) and electrophilic sites |

| Frontier Molecular Orbital Analysis (HOMO/LUMO) | Energy and distribution of HOMO/LUMO | Prediction of sites for electrophilic/nucleophilic attack |

| Conformational Analysis | Relative energies of different ring puckers | Influence on stereochemical outcome of reactions |

| Transition State Theory | Calculation of activation energies | Prediction of reaction rates and selectivity between competing pathways |

Role As a Chemical Scaffold and Building Block in Complex Organic Synthesis

Derivatization Strategies for Amine and Pyrrolidine (B122466) Nitrogen Centers

The differential reactivity of the primary and secondary amine groups in 1-(1-isobutylpyrrolidin-3-yl)methanamine allows for selective derivatization, providing a pathway to a diverse range of functionalized molecules.

N-Alkylation: The nitrogen atoms in this compound can undergo N-alkylation reactions with various alkylating agents, such as alkyl halides or sulfates. The primary amine is generally more reactive towards alkylation than the sterically hindered secondary amine within the pyrrolidine ring. This difference in reactivity can be exploited for selective mono-alkylation at the primary amine under controlled conditions.

N-Acylation: N-acylation is a common strategy to introduce acyl groups into the molecule. This can be achieved by reacting the amine with acyl chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. Similar to N-alkylation, the primary amine is more susceptible to acylation. This selective acylation is a key step in the synthesis of various derivatives.

A general representation of these reactions is depicted in the table below:

| Reaction Type | Reagent Example | Product Type |

| N-Alkylation | Alkyl Halide (R-X) | Mono- or Di-alkylated Amine |

| N-Acylation | Acyl Chloride (RCOCl) | Amide |

Amides: Amide bond formation is a cornerstone of medicinal chemistry and organic synthesis. This compound can be readily converted to its corresponding amides by reaction with carboxylic acids using standard coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Ureas: The primary amine of this compound can react with isocyanates to form substituted ureas. This reaction is typically straightforward and proceeds with high yield. Alternatively, reaction with phosgene or its equivalents, followed by the addition of another amine, can also yield urea derivatives.

Sulfonamides: Sulfonamides are an important class of compounds with a wide range of biological activities. The primary amine of this compound can be converted to a sulfonamide by reaction with a sulfonyl chloride in the presence of a base.

The following table summarizes the synthesis of these important derivatives:

| Derivative | Reagent | General Structure |

| Amide | Carboxylic Acid (R-COOH) + Coupling Agent | R-CO-NH-CH₂-(C₄H₇N-isobutyl) |

| Urea | Isocyanate (R-NCO) | R-NH-CO-NH-CH₂-(C₄H₇N-isobutyl) |

| Sulfonamide | Sulfonyl Chloride (R-SO₂Cl) | R-SO₂-NH-CH₂-(C₄H₇N-isobutyl) |

Integration into Multi-Cyclic and Heterocyclic Systems

The bifunctional nature of this compound makes it a valuable building block for the synthesis of more complex polycyclic and heterocyclic structures.

While direct synthesis of pyrrolo[3,2-c]quinolines using this compound is not extensively documented, its structural motifs are key components of related synthetic strategies. The synthesis of the hexahydropyrrolo[3,2-c]quinoline core, for instance, often involves the cyclization of precursors containing both a pyrrolidine ring and a suitably functionalized aniline derivative. A plausible synthetic route could involve the N-arylation of the primary amine of this compound with a substituted 2-halobenzoyl chloride, followed by an intramolecular cyclization reaction to form the fused ring system.

The primary amine of this compound can be a starting point for the construction of various heterocyclic rings. For the synthesis of a 1,3,4-oxadiazole ring, the amine can first be acylated with a carboxylic acid, followed by conversion of the resulting amide to a hydrazide. The hydrazide can then undergo cyclization with a suitable one-carbon synthon, such as triethyl orthoformate, or by oxidative cyclization of an N-acylhydrazone to form the oxadiazole ring. This would result in a molecule where the 1-(1-isobutylpyrrolidin-3-yl)methyl group is attached to the oxadiazole ring.

A general synthetic pathway is outlined below:

| Step | Reactant(s) | Intermediate/Product |

| 1 | This compound + R-COOH | N-(1-(1-Isobutylpyrrolidin-3-yl)methyl)amide |

| 2 | Amide + Hydrazine | N-(1-(1-Isobutylpyrrolidin-3-yl)methyl)hydrazide |

| 3 | Hydrazide + Orthoester or Oxidative Cyclization | 2-(R)-5-((1-(1-Isobutylpyrrolidin-3-yl))methyl)-1,3,4-oxadiazole |

Applications in Synthetic Organic Chemistry Beyond Medicinal Chemistry

Currently, the primary focus of research involving scaffolds similar to this compound is within the realm of medicinal chemistry. However, the presence of multiple nitrogen atoms suggests potential applications in other areas of synthetic organic chemistry. For instance, chiral pyrrolidine derivatives are known to be effective ligands in asymmetric catalysis. The chiral center at the 3-position of the pyrrolidine ring in this compound could potentially be exploited for the development of novel chiral ligands for various metal-catalyzed asymmetric transformations. Furthermore, polymers containing amine functionalities have been investigated as corrosion inhibitors, suggesting a potential, though unexplored, application for polymers derived from this compound.

Asymmetric Catalysis with Pyrrolidine-Derived Ligands

Chiral pyrrolidine derivatives are cornerstones in the field of asymmetric catalysis, serving as highly effective ligands for a multitude of metal-catalyzed enantioselective transformations and as organocatalysts themselves. nih.govunibo.it The stereochemically defined pyrrolidine framework creates a chiral environment around a metal center or provides a scaffold for catalytically active groups, enabling the formation of one enantiomer of a product over the other. nih.govmappingignorance.org The substituents on the pyrrolidine ring, such as the N-isobutyl and C3-aminomethyl groups in This compound , play a crucial role in tuning the steric and electronic properties of the resulting catalyst, thereby influencing its activity and selectivity. nih.gov

The aminomethyl group at the C3 position, in conjunction with the ring nitrogen, can act as a bidentate ligand, chelating to a metal center. The chirality of the pyrrolidine ring would then dictate the spatial arrangement of the other ligands and the substrate, leading to high levels of enantioselectivity in reactions such as hydrogenations, allylic alkylations, and cycloadditions. researchgate.netacs.org For instance, various C2-symmetric 2,5-disubstituted pyrrolidines have been successfully employed as ligands in palladium-catalyzed reactions. acs.org

The table below summarizes the performance of various pyrrolidine-based ligands in selected asymmetric catalytic reactions, illustrating the potential of this class of compounds.

| Pyrrolidine Ligand Derivative | Reaction Type | Metal Catalyst | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| C2-Symmetric 2,5-Diarylpyrrolidine | [4+2] Cycloaddition | Gold(I) | up to 94% | nih.gov |

| Pyrrolidinyl Ferrocene-Containing Ligand | Olefin Hydrogenation | Rhodium | >99.9% | researchgate.net |

| Modified Bisoxazoline (BOX) Ligand with Pyrrolidine Backbone | Hydroalkylation | Cobalt/Nickel | up to 97% | nih.gov |

| Pyrrolidine-based P,N-Ligands | Allylic Alkylation | Palladium | up to 84% | researchgate.net |

Furthermore, pyrrolidine-based organocatalysts, famously exemplified by proline and its derivatives, are capable of activating substrates through the formation of enamines or iminium ions. nih.gov The structural motif of This compound suggests it could be a precursor to novel bifunctional catalysts, where the aminomethyl group could act as a hydrogen-bond donor to further organize the transition state and enhance stereoselectivity. unibo.it

Materials Science Applications

The unique structural and functional attributes of pyrrolidine derivatives also position them as valuable components in materials science. Their incorporation into polymeric structures or supramolecular assemblies can impart chirality, catalytic activity, and specific binding properties to the resulting materials. rsc.orgdur.ac.uk

Polymerizable Monomers:

The primary amine of This compound can be functionalized with a polymerizable group, such as an acrylate or styrene, to create a chiral monomer. dur.ac.uk The polymerization of such monomers can lead to the formation of chiral polymers with a high density of pyrrolidine units. These polymers can be utilized as heterogeneous catalysts, offering the advantages of easy separation and recyclability compared to their homogeneous counterparts. rsc.org For example, a pyrrolidine-based chiral porous polymer (Py-CPP) has been synthesized and shown to be an effective heterogeneous organocatalyst for asymmetric Michael additions in water, achieving high yields and enantioselectivities. rsc.org

The table below highlights examples of pyrrolidine-containing polymers and their applications.

| Polymer Type | Pyrrolidine Monomer/Unit | Application | Key Properties | Reference |

|---|---|---|---|---|

| Chiral Porous Polymer (Py-CPP) | Pyrrolidine-based monomer | Heterogeneous organocatalysis | High stability, inherent porosity, reusable | rsc.org |

| Poly(N-vinylpyrrolidone) (PVP) | N-vinyl-2-pyrrolidone | Biomedical applications, hydrogels | Water-soluble, low toxicity, complexation ability | dur.ac.uk |

| Functionalized Poly(glycidyl methacrylate-co-ethylene glycol dimethacrylate) | Post-modification with pyrrolidone | Porous materials for chromatography | High specific surface area | mdpi.com |

Supramolecular Chemistry Components:

The pyrrolidine moiety can participate in non-covalent interactions, such as hydrogen bonding and van der Waals forces, which are the driving forces for the formation of ordered supramolecular structures. researchgate.net The specific stereochemistry and functional groups of This compound could direct the self-assembly of larger molecules into chiral architectures. For instance, pyrrolidine-functionalized naphthalimides have been studied for their supramolecular assembly and the tuning of their optical properties. researchgate.net Such assemblies have potential applications in chiral sensing, asymmetric catalysis, and the development of novel functional materials.

Future Research Directions and Unexplored Avenues

Development of Novel Stereocontrol Methods

The biological activity of chiral molecules is often dictated by their stereochemistry. For 1-(1-Isobutylpyrrolidin-3-YL)methanamine, which contains a stereocenter on the pyrrolidine (B122466) ring, the development of highly efficient and selective stereocontrol methods is a critical research objective. Current synthetic strategies for pyrrolidine derivatives often rely on established methods, but there is considerable room for innovation. nih.govmdpi.com

Future research could focus on asymmetric catalysis to set the stereocenter at the C3 position during ring formation or functionalization. This includes exploring novel organocatalysts or transition-metal complexes that can facilitate enantioselective transformations. chemscene.com Biocatalysis, using engineered enzymes, presents another promising frontier for achieving high enantioselectivity under mild conditions. nih.gov The development of methods that allow for the selective synthesis of either enantiomer of this compound from common precursors would be a significant advancement. nih.gov

| Stereocontrol Method | Potential Advantages | Key Research Challenges |

| Asymmetric Organocatalysis | Metal-free, environmentally benign, readily available catalysts. | Catalyst loading, substrate scope, and scalability. |

| Transition-Metal Catalysis | High turnover numbers, broad reaction scope, tunable ligands. | Catalyst cost, metal toxicity, and removal from the final product. |

| Biocatalysis (Enzymatic) | Exceptional stereoselectivity, mild reaction conditions, green approach. | Enzyme stability, substrate specificity, and process optimization. |

| Chiral Pool Synthesis | Readily available chiral starting materials (e.g., amino acids). | Limited diversity of available starting materials, multi-step syntheses. |

Exploration of Alternative Functionalizations of the Pyrrolidine Ring

Expanding the chemical space around the this compound core through novel functionalization strategies is a key area for future investigation. The pyrrolidine ring offers multiple sites for modification, including the nitrogen atom and various carbon positions.

One major avenue is the late-stage C-H functionalization of the pyrrolidine ring. google.com These methods would allow for the direct introduction of new functional groups onto the carbon skeleton without the need for pre-functionalized starting materials, offering a more atom-economical approach to generating diverse analogues. cymitquimica.com Research into regioselective C-H activation at the C2, C4, or C5 positions could yield a library of novel compounds with potentially unique biological activities or material properties.

Additionally, derivatization of the primary amine of the methanamine substituent offers a straightforward method for introducing a wide range of functionalities, such as amides, sulfonamides, and ureas, which are prevalent in pharmaceutically active compounds.

Advanced Computational Modeling of Reaction Mechanisms and Interactions

Computational chemistry provides powerful tools for understanding and predicting chemical reactivity and molecular interactions. bohrium.com For this compound, advanced computational modeling represents a significant and largely unexplored research direction.

Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of synthetic reactions used to produce this compound. researchgate.net Such studies can help rationalize observed stereochemical outcomes, identify key transition states, and guide the optimization of reaction conditions to improve yield and selectivity. bohrium.com

Furthermore, molecular docking and molecular dynamics (MD) simulations could be used to predict and analyze the binding of derivatives of this compound to biological targets, such as enzymes or receptors. This in silico screening can prioritize the synthesis of compounds with the highest predicted affinity and selectivity, thereby accelerating the drug discovery process.

| Computational Technique | Application Area | Potential Insights |

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Transition state energies, reaction pathways, stereoselectivity origins. |

| Molecular Docking | Virtual Screening | Binding modes, affinity prediction, identification of key interactions. |

| Molecular Dynamics (MD) | Binding Stability Analysis | Conformational changes, binding free energy, role of solvent. |

| 3D-QSAR | Structure-Activity Relationships | Identification of structural features crucial for biological activity. |

Potential for Catalyst Design and Chiral Reagent Development

The inherent chirality of this compound makes it an attractive scaffold for the development of new catalysts and chiral reagents. Chiral pyrrolidine derivatives have a long and successful history as organocatalysts for a variety of asymmetric transformations. chemscene.com

Future research could involve modifying the structure of this compound to create novel organocatalysts. For instance, the primary and secondary amines could be tuned to modulate basicity and nucleophilicity, while the isobutyl group provides steric bulk that could influence the stereochemical outcome of a catalyzed reaction.

Moreover, this compound could serve as a chiral ligand for transition-metal catalysis. Coordination of the nitrogen atoms to a metal center could create a chiral environment that directs the enantioselectivity of reactions such as asymmetric hydrogenation, allylic alkylation, or cycloadditions. The development of such catalysts would be a valuable contribution to the field of asymmetric synthesis.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 1-(1-isobutylpyrrolidin-3-yl)methanamine, and how can reaction conditions be optimized?

- Methodology :

- Reductive amination : React pyrrolidin-3-ylmethanamine with isobutyraldehyde in the presence of a reducing agent (e.g., NaBHCN) in methanol or ethanol under inert atmosphere. Monitor pH (6–7) to maximize yield .

- Multi-component reactions : Utilize formaldehyde, isobutylamine, and pyrrolidine derivatives in a one-pot Mannich-type reaction. Optimize temperature (60–80°C) and solvent polarity (e.g., THF or DMF) to control regioselectivity .

- Purification : Use column chromatography (silica gel, CHCl/MeOH gradient) or recrystallization (ethanol/water) to isolate the product. Purity >95% is achievable via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

Q. How can spectroscopic techniques (NMR, MS, IR) characterize the structural integrity of this compound?

- NMR :

- H NMR : Expect signals at δ 2.8–3.2 ppm (pyrrolidine N–CH), δ 1.8–2.1 ppm (isobutyl CH), and δ 0.9 ppm (isobutyl CH). Coupling constants (J = 6–8 Hz) confirm stereochemistry .

- C NMR : Peaks at δ 50–60 ppm (pyrrolidine carbons) and δ 20–25 ppm (isobutyl methyl groups) .

Q. What are the key applications of this compound in medicinal chemistry and pharmacology?

- Ligand design : Acts as a chiral scaffold for G protein-coupled receptor (GPCR) ligands due to its rigid pyrrolidine ring and basic amine group. Demonstrated affinity for σ-1 receptors in preliminary assays .

- Bioactivity screening : Used in high-throughput assays for neurodegenerative disease targets (e.g., acetylcholinesterase inhibition) .

- Prodrug derivatization : The primary amine is functionalized with carbamate or urea groups to enhance blood-brain barrier permeability .

Advanced Research Questions

Q. How can contradictions in bioactivity data across studies be resolved?

- Data normalization : Account for assay variability (e.g., cell line differences, incubation times) by standardizing protocols (e.g., IC values under identical pH and temperature). Cross-validate using orthogonal methods (e.g., SPR vs. fluorescence polarization) .

- Metabolite interference : Perform LC-MS/MS to identify degradation products or metabolites that may confound results. For example, oxidative deamination of the primary amine can generate inactive byproducts .

Q. What strategies optimize enantioselective synthesis of this compound?

- Chiral catalysts : Use (R)- or (S)-BINAP/Pd complexes in asymmetric hydrogenation of imine intermediates (ee >90%) .

- Enzymatic resolution : Lipases (e.g., CAL-B) selectively hydrolyze ester derivatives of the racemic amine, yielding enantiopure product .

- Dynamic kinetic resolution : Combine metal catalysts (e.g., Ru) with enzymes to racemize and resolve intermediates in situ .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding poses with dopamine D or serotonin 5-HT receptors. Focus on hydrogen bonding with the amine group and hydrophobic interactions with the isobutyl chain .

- QSAR : Train models using descriptors like logP, polar surface area, and H-bond donor count to predict bioavailability and toxicity .

Q. What are the challenges in evaluating in vivo pharmacokinetics, and how can they be addressed?

- Bioavailability : The compound’s low logP (~1.5) limits membrane permeability. Formulate as a hydrochloride salt or nanoemulsion to enhance solubility .

- Metabolic stability : Incubate with liver microsomes to identify CYP450-mediated oxidation hotspots. Introduce fluorination at vulnerable positions (e.g., pyrrolidine C-4) to block metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。